Cas no 885278-71-7 (7-Bromo-1H-indazole-3-carboxylic acid)

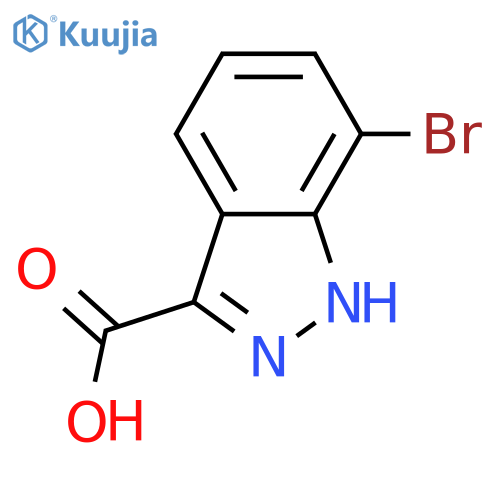

885278-71-7 structure

商品名:7-Bromo-1H-indazole-3-carboxylic acid

CAS番号:885278-71-7

MF:C8H5BrN2O2

メガワット:241.041500806808

MDL:MFCD07371559

CID:711589

PubChem ID:34176086

7-Bromo-1H-indazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-1H-indazole-3-carboxylic acid

- 1H-INDAZOLE-3-CARBOXYLIC ACID,7-BROMO-

- 7-bromo-2H-indazole-3-carboxylic acid

- PB29428

- SB20227

- FCH1382929

- 1H-Indazole-3-carboxylicacid, 7-bromo-

- 1h-indazole-3-carboxylic acid,6-hydroxy-

- ST2419023

- AX8026598

- AB0027284

- W9101

- 7-Bromo-1H-indazole-3-carboxylic acid (ACI)

- 7-Bromoindazole-3-carboxylic Acid

- SCHEMBL17031915

- J-519105

- DTXSID40652946

- 7-BROMO-1H-INDAZOLE-3-CARBOXYLICACID

- MFCD07371559

- FS-2995

- DB-077769

- AKOS015834732

- EN300-385179

- SY110745

- 885278-71-7

-

- MDL: MFCD07371559

- インチ: 1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13/h1-3H,(H,10,11)(H,12,13)

- InChIKey: HJSGTNVPWFFHOJ-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C2C(=C(C=CC=2)Br)NN=1)O

計算された属性

- せいみつぶんしりょう: 239.95300

- どういたいしつりょう: 239.95344g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 66

じっけんとくせい

- PSA: 65.98000

- LogP: 2.02360

7-Bromo-1H-indazole-3-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

7-Bromo-1H-indazole-3-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Bromo-1H-indazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-385179-0.5g |

7-bromo-1H-indazole-3-carboxylic acid |

885278-71-7 | 95% | 0.5g |

$96.0 | 2024-06-05 | |

| TRC | B696345-25mg |

7-Bromo-1h-indazole-3-carboxylic acid |

885278-71-7 | 25mg |

$ 75.00 | 2023-04-18 | ||

| TRC | B696345-10mg |

7-Bromo-1h-indazole-3-carboxylic acid |

885278-71-7 | 10mg |

$ 64.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WM055-250mg |

7-Bromo-1H-indazole-3-carboxylic acid |

885278-71-7 | 95+% | 250mg |

397CNY | 2021-05-08 | |

| Alichem | A269001214-25g |

7-Bromo-1H-indazole-3-carboxylic acid |

885278-71-7 | 95% | 25g |

$1025.64 | 2023-08-31 | |

| abcr | AB441758-5 g |

7-Bromo-1H-indazole-3-carboxylic acid, 95%; . |

885278-71-7 | 95% | 5g |

€1,317.90 | 2023-07-18 | |

| eNovation Chemicals LLC | Y0983763-5g |

7-Bromo-1H-indazole-3-carboxylic acid |

885278-71-7 | 95% | 5g |

$700 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1009413-500mg |

7-Bromo-1H-indazole-3-carboxylic acid |

885278-71-7 | 95% | 500mg |

$185 | 2024-07-28 | |

| eNovation Chemicals LLC | D552699-1g |

7-BroMo-1H-indazole-3-carboxylic acid |

885278-71-7 | 97% | 1g |

$298 | 2024-05-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0159-5g |

7-Bromo-1H-indazole-3-carboxylic acid |

885278-71-7 | 97% | 5g |

5919.34CNY | 2021-05-07 |

7-Bromo-1H-indazole-3-carboxylic acid 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

885278-71-7 (7-Bromo-1H-indazole-3-carboxylic acid) 関連製品

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

- 157047-98-8(Benzomalvin C)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885278-71-7)7-Bromo-1H-indazole-3-carboxylic acid

清らかである:99%/99%

はかる:5g/10g

価格 ($):471.0/814.0